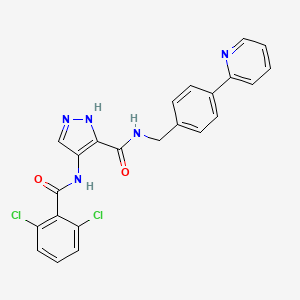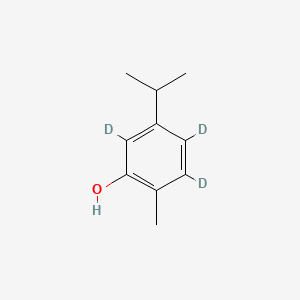
Carvacrol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carvacrol-d3 is a deuterated form of carvacrol, a monoterpenic phenol found in the essential oils of various plants, particularly those in the Labiatae family. Carvacrol is known for its distinctive warm, pungent odor and is a major component of oregano oil. The deuterated form, this compound, is used in scientific research to study the metabolic and pharmacokinetic properties of carvacrol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: Carvacrol-d3 can be synthesized through the deuteration of carvacrol. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the aromatic ring structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for research applications.
化学反应分析
Types of Reactions: Carvacrol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form carvacrol quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carvacrol quinone-d3.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
科学研究应用
Carvacrol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to understand the biotransformation of carvacrol in biological systems.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Carvacrol-d3 is similar to that of carvacrol. It exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
相似化合物的比较
Carvacrol-d3 can be compared with other similar compounds such as thymol, eugenol, and menthol:
Thymol: Similar structure and antimicrobial properties but differs in the position of the hydroxyl group.
Eugenol: Contains a methoxy group instead of an isopropyl group, leading to different pharmacological effects.
Menthol: A cyclic monoterpene with a different functional group, primarily used for its cooling sensation.
This compound is unique due to its deuterated nature, which allows for more precise studies in various scientific fields.
属性
分子式 |
C10H14O |
|---|---|
分子量 |
153.24 g/mol |
IUPAC 名称 |
2,4,5-trideuterio-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3/i4D,5D,6D |
InChI 键 |
RECUKUPTGUEGMW-WVALGTIDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C)O)[2H])C(C)C)[2H] |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
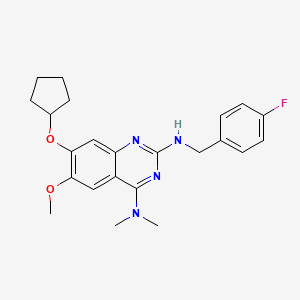
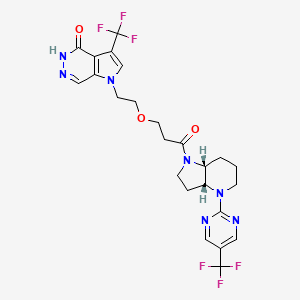
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

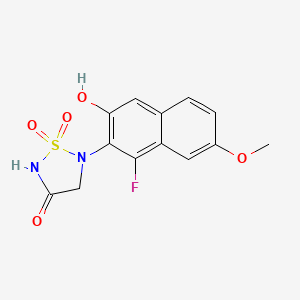
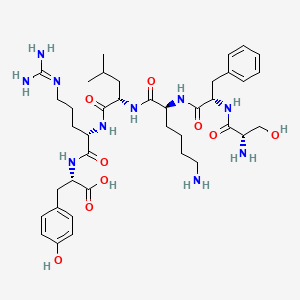
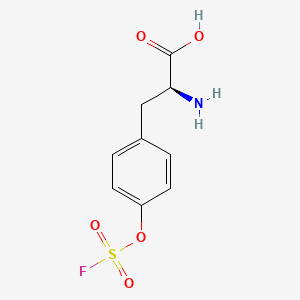
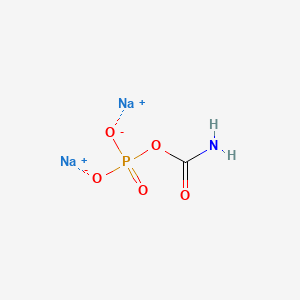

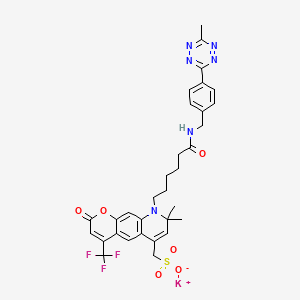
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

